Cas no 400045-86-5 (tert-butyl N-(2-oxobutyl)carbamate)

Tert-butyl N-(2-oxobutyl)carbamate is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of protected amines and peptide derivatives. The tert-butyloxycarbonyl (Boc) group provides effective protection for amine functionalities, ensuring stability under various reaction conditions while allowing selective deprotection under mild acidic conditions. The 2-oxobutyl moiety offers additional reactivity for further functionalization, making this compound useful in the synthesis of complex molecules. Its well-defined structure and compatibility with a range of reagents make it a reliable choice for pharmaceutical and fine chemical applications. The product is typically characterized by high purity and consistent performance in synthetic workflows.
tert-butyl N-(2-oxobutyl)carbamate structure
400045-86-5 structure
Product Name:tert-butyl N-(2-oxobutyl)carbamate
CAS No:400045-86-5
MF:C9H17NO3
MW:187.236182928085
CID:925148
PubChem ID:21479394
Update Time:2025-05-19

tert-butyl N-(2-oxobutyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (2-oxobutyl)carbamate
    • tert-butyl N-(2-oxobutyl)carbamate
    • AK100546
    • ANW-70138
    • Carbamic acid, (2-oxobutyl)-, 1,1-dimethylethyl ester (9CI)
    • CTK8C3471
    • KB-260043
    • MolPort-002-053-694
    • tert-butyl(2-oxobutyl)carbamate
    • D84437
    • CS-0296052
    • AKOS006328588
    • 400045-86-5
    • SCHEMBL1696854
    • DTXSID00614424
    • DS-3555
    • MFCD09753211
    • ZXEPSVDICKINTE-UHFFFAOYSA-N
    • tert-Butyl 2-oxobutylcarbamate
    • EN300-119482
    • MDL: MFCD09753211
    • Inchi: 1S/C9H17NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12)
    • InChI Key: ZXEPSVDICKINTE-UHFFFAOYSA-N
    • SMILES: O(C(NCC(CC)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 187.12084340g/mol
  • Monoisotopic Mass: 187.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.4Ų

tert-butyl N-(2-oxobutyl)carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1232759-100mg
Carbamic acid, (2-oxobutyl)-, 1,1-dimethylethyl ester (9CI)
400045-86-5 95%
100mg
$285 2024-06-06
eNovation Chemicals LLC
Y1232759-250mg
Carbamic acid, (2-oxobutyl)-, 1,1-dimethylethyl ester (9CI)
400045-86-5 95%
250mg
$555 2023-05-17
Chemenu
CM252751-1g
tert-Butyl (2-oxobutyl)carbamate
400045-86-5 95%
1g
$*** 2023-05-30
Chemenu
CM252751-5g
tert-Butyl (2-oxobutyl)carbamate
400045-86-5 95%
5g
$*** 2023-05-30
Chemenu
CM252751-10g
tert-Butyl (2-oxobutyl)carbamate
400045-86-5 95%
10g
$*** 2023-05-30
Chemenu
CM252751-25g
tert-Butyl (2-oxobutyl)carbamate
400045-86-5 95%
25g
$*** 2023-05-30
Enamine
EN300-119482-50mg
tert-butyl N-(2-oxobutyl)carbamate
400045-86-5
50mg
$468.0 2023-10-03
Enamine
EN300-119482-100mg
tert-butyl N-(2-oxobutyl)carbamate
400045-86-5
100mg
$490.0 2023-10-03
Enamine
EN300-119482-250mg
tert-butyl N-(2-oxobutyl)carbamate
400045-86-5
250mg
$513.0 2023-10-03
Enamine
EN300-119482-500mg
tert-butyl N-(2-oxobutyl)carbamate
400045-86-5
500mg
$535.0 2023-10-03

Additional information on tert-butyl N-(2-oxobutyl)carbamate

Professional Introduction to tert-butyl N-(2-oxobutyl)carbamate (CAS No. 400045-86-5)

tert-butyl N-(2-oxobutyl)carbamate, identified by its Chemical Abstracts Service (CAS) number 400045-86-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, agrochemicals, and material science. The unique structural features of tert-butyl N-(2-oxobutyl)carbamate, particularly its combination of a bulky tert-butyl group and a 2-oxobutyl moiety, contribute to its distinct chemical properties and potential biological activities.

The synthesis and characterization of tert-butyl N-(2-oxobutyl)carbamate have been subjects of extensive research due to its potential utility as an intermediate in the development of novel therapeutic agents. Carbamates are known for their ability to act as bioisosteres, allowing chemists to modify the pharmacokinetic and pharmacodynamic profiles of existing drugs. The presence of the tert-butyl group enhances the lipophilicity and metabolic stability of the compound, while the 2-oxobutyl moiety introduces a polar functional group that can influence solubility and binding interactions with biological targets.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of tert-butyl N-(2-oxobutyl)carbamate. Molecular docking studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further investigation in drug discovery pipelines. Specifically, research has indicated potential interactions with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are critical in drug metabolism and detoxification.

In addition to its pharmaceutical applications, tert-butyl N-(2-oxobutyl)carbamate has shown promise in materials science, particularly in the development of advanced polymers and coatings. The carbamate functional group can enhance the adhesion properties of polymers when incorporated into their molecular structure. Furthermore, the stability provided by the tert-butyl group makes this compound suitable for use in environments where thermal and chemical resistance are essential.

The synthesis of tert-butyl N-(2-oxobutyl)carbamate typically involves multi-step organic reactions, starting from readily available precursors such as tert-butanol and butyrolactone. The reaction sequence often includes nucleophilic substitution followed by condensation steps to form the carbamate linkage. Optimization of reaction conditions, including temperature, solvent selection, and catalyst use, is crucial to achieving high yields and purity. Advances in green chemistry have also led to the exploration of more sustainable synthetic routes, minimizing waste and energy consumption.

Quality control and analytical characterization of tert-butyl N-(2-oxobutyl)carbamate are critical to ensure its suitability for various applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm molecular structure and assess purity. These analytical methods provide detailed insights into the compound's chemical environment, helping researchers understand its reactivity and potential interactions with other molecules.

The growing interest in tert-butyl N-(2-oxobutyl)carbamate is reflected in the increasing number of patents and scientific publications dedicated to its synthesis and applications. Researchers are actively exploring novel derivatives and analogs to expand its utility in drug development and material science. Collaborative efforts between academia and industry are fostering innovation, leading to faster translation of laboratory findings into practical applications.

Future directions for research on tert-butyl N-(2-oxobutyl)carbamate include investigating its role in targeted drug delivery systems and exploring its potential as a precursor for bioactive molecules. The compound's structural flexibility allows for modifications that could enhance its bioavailability or improve its interaction with specific biological targets. Additionally, computational modeling techniques are being refined to better predict the behavior of carbamates under various conditions, further accelerating their development.

In conclusion,tert-butyl N-(2-oxobutyl)carbamate (CAS No. 400045-86-5) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it a valuable tool in pharmaceutical research, materials science, and industrial applications. As research continues to uncover new possibilities for this compound,tert-butyl N-(2-oxobutyl)carbamate is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk